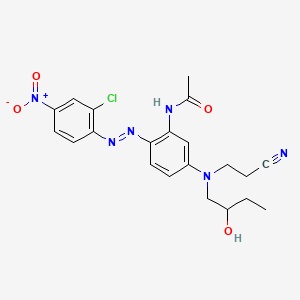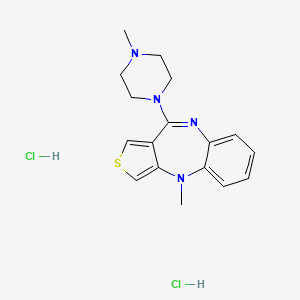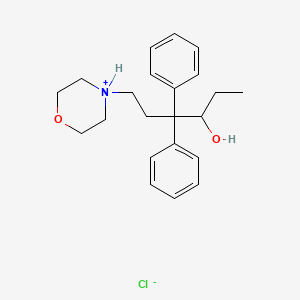
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C22H29NO2.ClH and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a hexanol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride typically involves the reaction of 4,4-diphenyl-3-hexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s morpholine ring and phenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including analgesic and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Hexanol, 4,4-diphenyl-6-morpholino-, nitrate: Similar structure but with a nitrate group instead of hydrochloride.
6-(4-morpholinyl)-4,4-diphenyl-3-hexanone hydrochloride: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is unique due to its specific combination of a morpholine ring, phenyl groups, and a hexanol backbone. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
63765-84-4 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-ol;chloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12,21,24H,2,13-18H2,1H3;1H |
InChI Key |
RBBYLCGCSMGUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



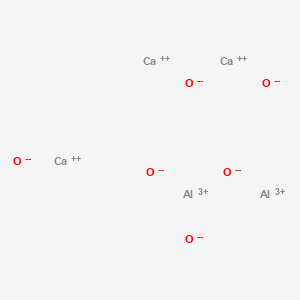



![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
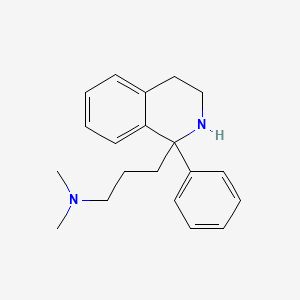
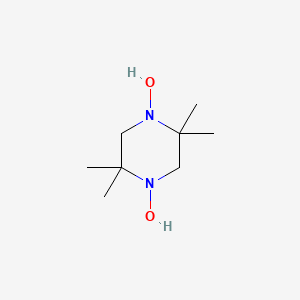
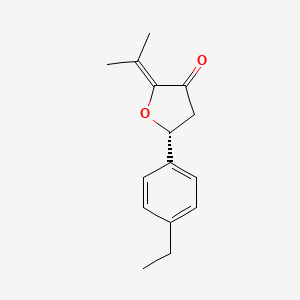
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)

